1-Methyl-3-propylbenzene

Description

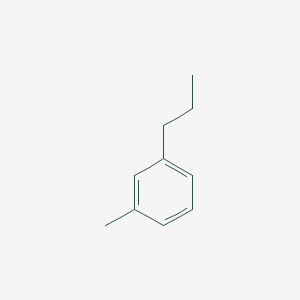

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEBYVKXYIKVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061468 | |

| Record name | 1-Methyl-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1074-43-7 | |

| Record name | 1-Methyl-3-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Propyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-Propyltoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZJ4I1KOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-propylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 1-Methyl-3-propylbenzene (also known as m-propyltoluene). This aromatic hydrocarbon is a colorless liquid with applications as a solvent and as an intermediate in the synthesis of other chemical compounds.[1][2] This document consolidates key physical and spectroscopic data into structured tables for ease of reference. Furthermore, it outlines generalized experimental protocols for common analytical techniques used in its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative synthetic workflow is visualized to illustrate a common pathway for its preparation.

Chemical Structure and Identification

This compound is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 3-Propyltoluene, m-Propyltoluene, 3-n-Propyltoluene[4] |

| CAS Number | 1074-43-7[4] |

| Molecular Formula | C₁₀H₁₄[4] |

| SMILES | CCCc1cccc(C)c1[3] |

| InChI | InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3[3] |

| InChIKey | QUEBYVKXYIKVSO-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid at room temperature with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1]

| Property | Value |

| Molecular Weight | 134.22 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Density | 0.865 g/cm³ |

| Melting Point | -83 °C[5] |

| Boiling Point | 182 °C[5] |

| Refractive Index | 1.494[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Aromatic protons (6.5-8.0 ppm), benzylic methyl protons (2.0-3.0 ppm), and propyl group protons. |

| ¹³C NMR | Aromatic carbons (120-150 ppm) and aliphatic carbons of the methyl and propyl groups. |

| Infrared (IR) Spectroscopy | C-H stretching for aromatic (3100-3000 cm⁻¹) and aliphatic groups, and characteristic aromatic C-C stretching (1600-1400 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Detailed experimental protocols for the techniques used to characterize this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 1 mg/mL.

-

Instrumentation: Use a GC system coupled to a mass spectrometer. The GC should be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., 40-300 m/z).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum to confirm the molecular ion peak and fragmentation pattern.

Synthesis Workflow

A common synthetic route to this compound involves a two-step process: Friedel-Crafts acylation of toluene (B28343) followed by a reduction of the resulting ketone.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl and propyl groups. Both alkyl groups are ortho, para-directors. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The primary positions for substitution are at carbons 2, 4, and 6. Steric hindrance from the larger propyl group may influence the regioselectivity of these reactions.

Caption: Reactive sites for electrophilic aromatic substitution.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It may be harmful if inhaled or absorbed through the skin. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Conclusion

This technical guide has summarized the key chemical and structural properties of this compound. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis and reactivity provide a clear understanding of its chemical behavior. As with any chemical, proper safety precautions are paramount when handling and using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylbenzene from m-Tolunitrile

This technical guide details two primary synthetic pathways for the production of this compound from the starting material, m-tolunitrile. The guide provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an aromatic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of various chemical compounds.[1][2] Its synthesis from m-tolunitrile can be achieved through multi-step pathways that involve the transformation of the nitrile functional group into a propyl group attached to the benzene (B151609) ring. This guide will focus on two viable and chemically distinct pathways:

-

Pathway 1: Grignard Reaction followed by Reduction. This pathway involves the reaction of m-tolunitrile with a propyl Grignard reagent to form an intermediate ketone, which is subsequently reduced to the final product.

-

Pathway 2: Hydrolysis, Friedel-Crafts Acylation (comparative), and Reduction. This pathway begins with the hydrolysis of m-tolunitrile to m-toluic acid. While direct conversion to the target molecule is challenging, this guide presents a related, highly common method for synthesizing alkylbenzenes—Friedel-Crafts acylation of toluene (B28343) followed by reduction—to provide a comprehensive overview of relevant synthetic strategies.

Pathway 1: Synthesis via Grignard Reaction and Reduction

This pathway offers a direct method for introducing the propyl group to the aromatic ring, originating from the nitrile carbon.

Step 1: Synthesis of 3-Methylpropiophenone via Grignard Reaction

The first step involves the nucleophilic addition of a propyl Grignard reagent to the electrophilic carbon of the nitrile group in m-tolunitrile. The resulting imine intermediate is then hydrolyzed to yield 3-methylpropiophenone.[3][4][5]

Experimental Protocol:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with m-Tolunitrile: The Grignard reagent solution is cooled to 0 °C. A solution of m-tolunitrile (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The mixture is stirred until the magnesium salts dissolve.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-methylpropiophenone is purified by vacuum distillation.

Step 2: Reduction of 3-Methylpropiophenone to this compound

The carbonyl group of 3-methylpropiophenone is reduced to a methylene (B1212753) group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[6][7][8]

Experimental Protocol (Clemmensen Reduction): [9][10][11]

-

Preparation of Zinc Amalgam (Zn(Hg)): Zinc dust is washed with dilute hydrochloric acid, then with deionized water, and finally treated with a solution of mercury(II) chloride. The resulting amalgamated zinc is washed with water and then with ethanol.

-

Reduction Reaction: The 3-methylpropiophenone (1.0 eq) is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and toluene. The mixture is refluxed for 24-48 hours. Additional portions of hydrochloric acid may be added during the reaction.

-

Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous calcium chloride, the solvent is removed, and the product is purified by fractional distillation.

Experimental Protocol (Wolff-Kishner Reduction): [12][13][14]

-

Hydrazone Formation: To a solution of 3-methylpropiophenone (1.0 eq) in diethylene glycol, hydrazine (B178648) hydrate (B1144303) (4-5 eq) is added. The mixture is heated to 100-120 °C for 1 hour.

-

Reduction: Potassium hydroxide (B78521) (4-5 eq) is added, and the temperature is raised to 190-200 °C, allowing for the distillation of water and excess hydrazine. The reaction is maintained at this temperature until the evolution of nitrogen gas ceases (2-4 hours).

-

Workup and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with ether or hexane. The organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting this compound is purified by distillation.

Pathway 2: Synthesis via Hydrolysis and a Comparative Acylation/Reduction Route

This section details the initial step of hydrolyzing m-tolunitrile and then provides a standard, comparative method for synthesizing the target molecule from a related starting material, toluene, via Friedel-Crafts acylation.

Step 1: Hydrolysis of m-Tolunitrile to m-Toluic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[15][16]

Experimental Protocol (Acidic Hydrolysis): [15]

-

In a flask equipped with a reflux condenser and a mechanical stirrer, 75% sulfuric acid is heated to approximately 150 °C.

-

m-Tolunitrile (1.0 eq) is added gradually over two hours while maintaining the temperature at 150-160 °C.

-

The mixture is stirred for an additional two hours at this temperature, followed by one hour at 190 °C.

-

The reaction mixture is cooled and poured into ice water. The crude m-toluic acid precipitates and is collected by filtration.

-

Purification is achieved by dissolving the crude product in an excess of 10% sodium hydroxide solution, filtering, and then re-precipitating the acid with dilute sulfuric acid. The purified m-toluic acid is collected by filtration, dried, and can be recrystallized from benzene.

Comparative Route: Friedel-Crafts Acylation of Toluene and Reduction

A common and efficient method to synthesize this compound involves the Friedel-Crafts acylation of toluene with propionyl chloride, followed by reduction.[17][18][19][20] This provides a valuable comparison for synthetic strategy.

Experimental Protocol (Friedel-Crafts Acylation):

-

Toluene (as the limiting reagent, 1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) or carbon disulfide in a flask equipped with a dropping funnel and a gas outlet to a trap.

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq) is added, and the mixture is cooled in an ice bath.

-

Propionyl chloride (1.0 eq) is added dropwise with stirring.

-

After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, dilute sodium hydroxide, and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the resulting mixture of isomers (primarily para and some ortho) of methylpropiophenone is separated and purified by distillation or chromatography. The meta isomer is not the major product of this reaction.

Reduction of the resulting ketone would then proceed as described in Pathway 1, Step 2.

Quantitative Data Summary

| Reaction Step | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |

| Hydrolysis of m-Tolunitrile to m-Toluic Acid | m-Tolunitrile, 75% H₂SO₄ | - | 150-190 °C, 3 hours | 80-89 | [15] |

| Hydrolysis of m-Tolunitrile to m-Toluic Acid | m-Tolunitrile, NaOH(aq) | - | Reflux (100 °C), 4 hours | 98.5 | [16] |

| Friedel-Crafts Acylation of Toluene | Toluene, Propionyl Chloride | AlCl₃ | 0 °C to RT, 1-2 hours | High | [18],[21] |

| Clemmensen Reduction of Aryl Alkyl Ketones | Aryl Alkyl Ketone | Zn(Hg), conc. HCl | Reflux | Good | [9],[10] |

| Wolff-Kishner Reduction of Aryl Alkyl Ketones | Aryl Alkyl Ketone, Hydrazine Hydrate | KOH or NaOH in Diethylene Glycol | 190-200 °C | Good | [12],[13] |

Visualizing the Synthesis Pathways

Pathway 1: Grignard Reaction and Reduction

Caption: Synthesis of this compound via Grignard reaction.

Pathway 2: Hydrolysis and Comparative Acylation/Reduction

Caption: Hydrolysis of m-tolunitrile and a comparative synthesis route.

Conclusion

The synthesis of this compound from m-tolunitrile is most effectively achieved through a Grignard reaction with a propylmagnesium halide followed by reduction of the intermediate ketone. This pathway is generally more direct and avoids the isomeric mixture issues that can arise from Friedel-Crafts reactions on substituted benzenes. The choice between Clemmensen and Wolff-Kishner reduction for the final step will depend on the substrate's sensitivity to acidic or basic conditions. The hydrolysis of m-tolunitrile to m-toluic acid is a high-yield reaction but presents further synthetic challenges for direct conversion to the target molecule. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field.

References

- 1. This compound | 1074-43-7 | FM157458 [biosynth.com]

- 2. CAS 1074-43-7: this compound | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Clemmensen Reduction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 14. name-reaction.com [name-reaction.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. m-Toluic acid synthesis - chemicalbook [chemicalbook.com]

- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 傅-克酰基化反应 [sigmaaldrich.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. scribd.com [scribd.com]

Spectroscopic Data and Experimental Protocols for 1-Methyl-3-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-3-propylbenzene, also known as m-propyltoluene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][2][3]

¹H NMR Data (90 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 6.90 | m | 4H | Ar-H |

| 2.55 | t | 2H | Ar-CH₂- |

| 2.32 | s | 3H | Ar-CH₃ |

| 1.63 | sextet | 2H | -CH₂-CH₃ |

| 0.94 | t | 3H | -CH₂-CH₃ |

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Ar-C (quaternary) |

| 137.8 | Ar-C (quaternary) |

| 129.2 | Ar-CH |

| 128.3 | Ar-CH |

| 126.9 | Ar-CH |

| 125.6 | Ar-CH |

| 38.2 | Ar-CH₂- |

| 24.8 | -CH₂-CH₃ |

| 21.4 | Ar-CH₃ |

| 13.9 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a liquid at room temperature, the spectrum is typically obtained from a thin liquid film.[2][4]

Characteristic IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Strong | Aromatic C-H stretch |

| 2975 - 2845 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Medium | Aromatic C=C ring stretch |

| 1470 - 1370 | Medium | C-H bend (alkyl) |

| 770 - 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Characteristic Mass Spectral Peaks (EI-MS) [5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 134 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [M - C₂H₅]⁺ (Base Peak) |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6] Transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation : The data presented were acquired on a 90 MHz NMR spectrometer.[1][2]

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Liquid Film)

-

Sample Preparation : As this compound is a liquid, a neat (undiluted) sample is used.[7] Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

-

Cell Assembly : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[7][8]

-

Data Acquisition : Mount the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[9]

-

Background Correction : A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and stored in a desiccator to prevent damage from moisture.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : For a pure sample, dilute this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the low ppm range).

-

Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][11]

-

GC Separation : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The separation of the analyte is typically performed on a capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm df).[12] An example temperature program is as follows: initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 6 minutes.[12] Helium is commonly used as the carrier gas at a constant flow rate.[12]

-

MS Detection : The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200). The electron impact ionization energy is typically set to 70 eV.[12]

-

Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern. The spectrum is often compared to a library database, such as the NIST library, for confirmation.[12]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound(1074-43-7) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(1074-43-7) 13C NMR [m.chemicalbook.com]

- 4. Benzene, 1-methyl-3-propyl- [webbook.nist.gov]

- 5. This compound | 1074-43-7 | Benchchem [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. ursinus.edu [ursinus.edu]

- 10. researchgate.net [researchgate.net]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-propylbenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-methyl-3-propylbenzene and its structural isomers. The information contained herein is intended to be a valuable resource for researchers and professionals involved in drug development, chemical synthesis, and materials science, where a thorough understanding of the physical characteristics of these aromatic hydrocarbons is crucial.

Introduction to this compound Isomers

This compound, a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₄, exists in various isomeric forms. These isomers share the same molecular formula but differ in the arrangement of their constituent atoms. Such structural variations, including positional differences of the alkyl groups on the benzene (B151609) ring and branching of the propyl group, lead to distinct physical properties. These differences are critical for the separation, identification, and application of these compounds in various scientific and industrial fields.

This guide will focus on the key physical properties of these isomers, including boiling point, melting point, density, and refractive index. Furthermore, it will detail the standard experimental protocols for the determination of these properties.

Isomer Classification

The isomers of this compound can be broadly categorized as positional isomers, where the methyl and propyl groups are at different positions on the benzene ring, and structural isomers, which include variations in the alkyl substituents themselves (e.g., isopropyl vs. n-propyl) and other arrangements of methyl and ethyl groups, or even four methyl groups.

Figure 1: Classification of select C₁₀H₁₄ aromatic isomers.

Physical Properties of this compound and Its Isomers

The physical properties of these isomers are presented in the following tables for ease of comparison.

Table 1: Physical Properties of Methyl-n-propylbenzene Isomers

| Property | 1-Methyl-2-propylbenzene (o-isomer) | This compound (m-isomer) | 1-Methyl-4-propylbenzene (p-isomer) |

| CAS Number | 1074-17-5 | 1074-43-7 | 1074-55-1 |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Boiling Point (°C) | 184-185 | 181-182[1] | 183 |

| Melting Point (°C) | -60.3[2] | -82.5 to -83[3][4] | -55.6 |

| Density (g/cm³ at 20°C) | 0.863 | 0.862-0.865[3][4] | 0.861 |

| Refractive Index (at 20°C) | 1.494 | 1.491-1.494[3][4] | 1.492 |

Table 2: Physical Properties of Select Ethyl-dimethylbenzene Isomers

| Property | 1-Ethyl-2,3-dimethylbenzene | 1-Ethyl-2,4-dimethylbenzene | 1-Ethyl-3,5-dimethylbenzene |

| CAS Number | 933-98-2 | 874-41-9 | 934-74-7 |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Boiling Point (°C) | 194[5] | 186[6] | 183.6-184[7][8] |

| Melting Point (°C) | -49.5 to -50[5][9] | -63[6] | -84[8] |

| Density (g/cm³ at 20°C) | 0.892[5] | 0.869[6] | 0.861-0.867[8][10] |

| Refractive Index (at 20°C) | 1.498[5] | 1.503[6] | 1.497-1.500[8] |

Table 3: Physical Properties of Tetramethylbenzene Isomers

| Property | 1,2,3,4-Tetramethylbenzene (Prehnitene) | 1,2,3,5-Tetramethylbenzene (Isodurene) | 1,2,4,5-Tetramethylbenzene (Durene) |

| CAS Number | 488-23-3 | 527-53-7 | 95-93-2 |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Boiling Point (°C) | 205[11] | 198 | 196-197[12] |

| Melting Point (°C) | -6.2[11] | -24 | 76-80 |

| Density (g/cm³) | 0.90 (at 25°C)[11] | 0.89 | 0.838 (at 25°C)[12] |

| Refractive Index | 1.517 | 1.513 | 1.503 (at 80°C) |

Experimental Protocols

The accurate determination of the physical properties of these isomers is paramount for their application. The following sections outline the standard methodologies for key physical property measurements.

Determination of Density

The density of liquid aromatic hydrocarbons is typically determined using a digital density meter, following standardized procedures such as ASTM D4052.[13] This method involves introducing the liquid sample into an oscillating U-tube.[14] The change in the oscillation frequency of the tube caused by the mass of the sample is used to calculate the density.[14]

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. 1-ethyl-2,3-dimethylbenzene [stenutz.eu]

- 10. 1-ethyl-3,5-dimethylbenzene [stenutz.eu]

- 11. Prehnitene - Wikipedia [en.wikipedia.org]

- 12. chembk.com [chembk.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-3-propylbenzene and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 1-Methyl-3-propylbenzene and its structural analogs, n-propylbenzene and cumene (B47948). Direct toxicological data for this compound is limited; therefore, this guide relies on data from structurally similar compounds to provide a representative toxicological profile. This information is intended for research and professional purposes and should not be used for medical advice.

Executive Summary

This compound, a member of the alkylbenzene family, has limited direct toxicological data available in the public domain. To address this gap, this technical guide provides a comprehensive overview of the toxicology of its close structural analogs: n-propylbenzene and isopropylbenzene (cumene). By examining the toxicokinetics, acute and chronic toxicity, genotoxicity, and carcinogenicity of these analogs, we can infer a likely toxicological profile for this compound. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes the metabolic pathways to provide a thorough resource for researchers and professionals in drug development and chemical safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for n-propylbenzene and cumene.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |

| n-Propylbenzene | Rat | Oral | 6040 mg/kg | [1] |

| n-Propylbenzene | Rat | Inhalation | 65,000 ppm (2 hours) | [1][2] |

| n-Propylbenzene | Mouse | Oral | 5.2 g/kg | [3] |

| Cumene | Rat | Oral | 1400 mg/kg | [4] |

| Cumene | Mouse | Oral | 12,750 mg/kg | [4] |

| Cumene | Rabbit | Dermal | 12,300 uL/kg | [4] |

| Cumene | Mouse | Inhalation | 10 gm/m³/7H | [4] |

| Cumene | Rat | Inhalation | 8000 ppm (4 hours) | [5] |

Table 2: Subchronic and Chronic Toxicity Data

| Compound | Test Species | Route of Administration | Duration | NOAEL | LOAEL | Critical Effect | Reference |

| n-Propylbenzene | Rabbit | Oral | 6 months | 0.25 mg/kg/day | 2.5 mg/kg/day | Red blood cell destruction | [1][6] |

| Cumene | Rat | Oral | 6-7 months | 110 mg/kg-day | 331 mg/kg-day | Increased kidney weights | [7] |

| Cumene | Rat | Inhalation | 13 weeks | 100 ppm | 500 ppm | Increased liver and kidney weights | [8] |

Experimental Protocols

Acute Oral Toxicity Study (LD50) - General Protocol

This protocol is a generalized representation based on OECD Guideline 401 and common practices in toxicology.[8]

-

Test Species: Sprague-Dawley rats.[9]

-

Animal Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum.[8]

-

Acclimatization: A minimum of 5 days of acclimatization before the study.[8]

-

Dose Administration: The test substance is administered by oral gavage. For water-insoluble substances like alkylbenzenes, a vehicle such as corn oil is used.[4][10] Animals are fasted overnight before dosing.[8]

-

Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after administration.[9]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[9]

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.[8]

Subchronic Oral Toxicity Study (90-Day) - General Protocol

This protocol is a generalized representation based on OECD Guideline 408.[11]

-

Test Species: Wistar rats.

-

Groups: At least three dose groups and one control group, with an equal number of male and female animals in each group.

-

Dose Administration: The test substance is administered daily by oral gavage or in the diet for 90 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

-

Data Analysis: Statistical analysis is performed to identify any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[11]

Bacterial Reverse Mutation Test (Ames Test)

This protocol is a generalized representation based on OECD Guideline 471.[5][12]

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[12][13]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[12][14]

-

Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined and plated on minimal glucose agar (B569324) plates.[12]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[13]

In Vivo Micronucleus Test

This protocol is a generalized representation based on OECD Guideline 474.[15]

-

Test Species: Mice or rats.[15]

-

Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[4]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[15]

-

Slide Preparation: Smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[16]

-

Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[16]

Metabolic Pathways and Signaling

The metabolism of alkylbenzenes like this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[17][18] The primary routes of metabolism involve oxidation of the alkyl side chain and hydroxylation of the aromatic ring.[17][19]

Postulated Metabolic Pathway of this compound

Based on the metabolism of its analogs, the metabolic pathway of this compound is postulated to involve the following key steps, which can lead to detoxification and excretion or, in some cases, the formation of reactive metabolites.

Caption: Postulated metabolic pathway for this compound.

Experimental Workflow for In Vivo Micronucleus Assay

The following diagram illustrates a typical workflow for conducting an in vivo micronucleus assay to assess the genotoxic potential of a chemical.

Caption: Experimental workflow for an in vivo micronucleus assay.

Genotoxicity and Carcinogenicity

n-Propylbenzene

There is a notable lack of data on the genotoxicity and carcinogenicity of n-propylbenzene.[3] This data gap is a significant limitation in its toxicological assessment.

Cumene

-

Genotoxicity: The genotoxicity of cumene has been evaluated in a variety of assays. It was not mutagenic in bacterial reverse mutation (Ames) tests.[20][21] In vivo studies have shown mixed results. While some studies reported weak positive results in the comet assay in rat liver and mouse lung tissues, the significance of these findings is questionable due to study limitations.[20] The weight of evidence from multiple in vivo studies suggests that cumene is not a clastogen or aneugen.[20][22]

-

Carcinogenicity: The National Toxicology Program (NTP) conducted a 2-year inhalation bioassay on cumene in rats and mice.[17][23] The study found clear evidence of carcinogenic activity in male and female mice, with increased incidences of alveolar/bronchiolar adenomas and carcinomas.[17] In rats, there was some evidence of carcinogenic activity, with an increased incidence of respiratory epithelial adenoma in the nose of male and female rats.[17] Based on these findings, the International Agency for Research on Cancer (IARC) has classified cumene as "possibly carcinogenic to humans" (Group 2B).

Conclusion

While direct toxicological data for this compound are scarce, a review of its structural analogs, n-propylbenzene and cumene, provides valuable insights into its potential hazards. The acute toxicity of these alkylbenzenes is generally low to moderate. Subchronic and chronic exposure may lead to effects on the liver and kidneys.

The genotoxicity profile of cumene suggests it is not a potent mutagen. However, the carcinogenicity findings for cumene in animal studies, particularly the induction of lung tumors in mice, warrant caution. Given the structural similarities, it is reasonable to assume that this compound may share a similar toxicological profile, including potential for respiratory tract and liver effects with long-term exposure. Further research, including direct toxicity testing of this compound, is necessary to definitively characterize its toxicological properties and to conduct a comprehensive risk assessment. Researchers and drug development professionals should handle this compound with appropriate safety precautions, assuming a profile similar to that of cumene.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. dep.nj.gov [dep.nj.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Micronucleus test - Wikipedia [en.wikipedia.org]

- 16. enamine.net [enamine.net]

- 17. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Toxicology and carcinogenesis studies of cumene (CAS No. 98-82-8) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-3-propylbenzene: A Synthetic Compound Not Found in Nature

A comprehensive review of scientific literature indicates that 1-methyl-3-propylbenzene, also known as m-propyltoluene, is not a known naturally occurring compound. While it belongs to a class of chemicals known as alkylbenzenes, some of which are abundant in nature, there is no evidence to suggest that this compound has been discovered in or isolated from any natural source. Information on this compound is limited to chemical databases, supplier catalogs, and studies related to atmospheric chemistry or synthetic organic chemistry[1][2][3].

The compound is often confused with its structural isomers, particularly p-cymene (B1678584) (1-methyl-4-isopropylbenzene), which is a common and well-documented constituent of essential oils from plants like cumin and thyme[4][5][6]. Scientific sources explicitly state that while p-cymene is the primary naturally occurring isomer, its meta- and ortho-substituted counterparts are generally not of natural origin and their reported presence in essential oils is often the result of misidentification[5][7].

Given the absence of this compound in nature, this guide will address the compound's synthetic origins, chemical properties, and analytical methodologies, as this information is most relevant to researchers, scientists, and drug development professionals.

Structural Comparison with a Natural Isomer

To clarify its structural relationship with naturally occurring compounds, the diagram below illustrates the difference between this compound and the common natural product, p-cymene.

Caption: Structural comparison of synthetic this compound and its natural isomer, p-cymene.

Synthetic Production

This compound is produced through synthetic chemical reactions rather than extraction from natural sources. The primary method for its synthesis is the Friedel-Crafts alkylation of toluene (B28343) with a propylating agent, such as 1-chloropropane (B146392) or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Synthetic Workflow

The logical workflow for a typical laboratory synthesis of this compound is outlined below.

Caption: Generalized workflow for the chemical synthesis and purification of this compound.

Experimental Protocols

As there are no protocols for its isolation from nature, this section details a representative protocol for its chemical synthesis and a standard method for its analysis.

Protocol 1: Synthesis via Friedel-Crafts Alkylation (Representative)

Objective: To synthesize this compound from toluene and a propylating agent.

Materials:

-

Toluene

-

1-Chloropropane (or Propene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether

-

Distilled Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Methodology:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

Add anhydrous aluminum chloride to the flask.

-

Add an excess of toluene to the flask to act as both reactant and solvent.

-

Cool the mixture in an ice bath.

-

Slowly add 1-chloropropane from the dropping funnel to the stirred toluene-catalyst mixture over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and finally with distilled water.

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (excess toluene and diethyl ether) using rotary evaporation.

-

Purify the resulting crude product mixture (containing ortho, meta, and para isomers) via fractional distillation or column chromatography to isolate the this compound (m-propyltoluene) fraction.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the purity of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary Column: Non-polar column (e.g., DB-5ms, HP-5ms)

Methodology:

-

Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 300

-

Ion Source Temperature: 230 °C

-

-

Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST)[2]. The purity can be estimated by the relative area of the corresponding peak in the chromatogram.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from chemical databases.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄ | [2][3] |

| Molecular Weight | 134.22 g/mol | [2][3] |

| CAS Number | 1074-43-7 | [2][3] |

| Appearance | Colorless Liquid | [8][9] |

| Boiling Point | 182 °C | [10] |

| Melting Point | -83 °C | [10] |

| Density | ~0.86 g/cm³ (at 20 °C) | [Value derived from multiple supplier data] |

| Refractive Index (n_D) | 1.494 (at 20 °C) | [10] |

Table 1: Physicochemical Properties of this compound.

| Data Type | Key Identifiers | Reference |

| Mass Spectrum (EI) | Major fragments (m/z): 105, 134, 91, 106, 77 | [2] |

| IR Spectrum | Data available in the NIST Chemistry WebBook | [2] |

| ¹H NMR Spectrum | Data available in spectral databases | N/A |

| ¹³C NMR Spectrum | Data available in spectral databases | N/A |

Table 2: Spectroscopic Data for this compound.

Conclusion

References

- 1. This compound | 1074-43-7 | Benchchem [benchchem.com]

- 2. Benzene, 1-methyl-3-propyl- [webbook.nist.gov]

- 3. Benzene, 1-methyl-3-propyl- | C10H14 | CID 14092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CannaGenie - p-cymene [cannagenie.org]

- 5. p-Cymene - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 1074-43-7: this compound | CymitQuimica [cymitquimica.com]

- 9. 3-Propyltoluene | CymitQuimica [cymitquimica.com]

- 10. This compound [stenutz.eu]

- 11. Buy this compound (EVT-315606) | 1074-43-7 [evitachem.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 1-Methyl-3-propylbenzene

Introduction

The Friedel-Crafts reactions, first discovered by Charles Friedel and James Crafts in 1877, represent a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions are broadly classified into alkylations and acylations, both proceeding via electrophilic aromatic substitution.[1] This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation of toluene (B28343) for the synthesis of 1-methyl-3-propylbenzene.

This synthesis is of particular interest as it highlights several critical challenges inherent to Friedel-Crafts alkylation, namely regioselectivity, carbocation rearrangements, and the distinction between kinetic and thermodynamic reaction control. While the methyl group of toluene typically directs incoming electrophiles to the ortho and para positions, the targeted this compound (m-propyltoluene) is the meta isomer. Achieving this outcome requires a nuanced understanding and manipulation of reaction conditions. This document, intended for researchers and drug development professionals, details the reaction mechanisms, experimental protocols, and quantitative data pertinent to this transformation.

Core Reaction Mechanism

The Friedel-Crafts alkylation of toluene with an alkyl halide, such as 1-chloropropane, is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through several distinct steps.

-

Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly reactive carbocation electrophile.[2][3] In the case of 1-chloropropane, this initially generates a primary n-propyl carbocation.

-

Carbocation Rearrangement: Primary carbocations are inherently unstable and rapidly rearrange to more stable forms. The n-propyl carbocation undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[2] This rearrangement is a significant side reaction, often leading to the isopropyl derivative (cymene) as the major product.

-

Electrophilic Attack: The carbocation attacks the electron-rich π system of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Regioselectivity: Kinetic vs. Thermodynamic Control

The synthesis of the meta isomer, this compound, is not straightforward because the methyl group of toluene is an ortho-, para-directing activator. This directing effect is a result of the stabilization of the arenium ion intermediate through resonance, where the positive charge can be delocalized onto the carbon bearing the methyl group.

-

Kinetic Control: At lower temperatures (e.g., 0°C), the reaction is under kinetic control. The products that are formed fastest, the ortho and para isomers, are the major products because they have a lower activation energy for their formation.[5][6]

-

Thermodynamic Control: At higher temperatures (e.g., >25°C) and with longer reaction times, the Friedel-Crafts alkylation becomes reversible.[2] This allows for a sequence of alkylation and dealkylation steps, leading to isomerization of the products.[2] The thermodynamically most stable isomer will eventually predominate. The meta isomer is the most stable due to reduced steric hindrance compared to the ortho isomer and different electronic factors compared to the para isomer.[5] Therefore, running the reaction at elevated temperatures favors the formation of this compound.[7]

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. cerritos.edu [cerritos.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

Technical Guide to 1-Methyl-3-propylbenzene (CAS 1074-43-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and key reactions of 1-methyl-3-propylbenzene (also known as m-propyltoluene). The information is presented to support research, development, and safety management in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon with a methyl and a propyl substituent on the benzene (B151609) ring.[1] It is a colorless liquid with a characteristic aromatic odor.[1] Its primary applications are as a solvent and as an intermediate in the synthesis of other chemicals.[1][2] It is also found in some fuel formulations and coatings.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1074-43-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄ | [2][3] |

| Molecular Weight | 134.22 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | 0.86 g/cm³ | [3][5] |

| Boiling Point | 181-182 °C | [3][5] |

| Melting Point | -82.58 °C | [3] |

| Flash Point | 56.0 °C | [5] |

| Refractive Index | 1.4910 to 1.4940 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C | [5] |

| LogP | 4.20 | [5] |

Safety and Hazard Data

This compound is a flammable liquid and vapor.[6][7] It can cause skin and serious eye irritation.[6][7] Inhalation may lead to respiratory tract irritation, coughing, headache, dizziness, and drowsiness.[6] Ingestion can be fatal if the substance enters the airways.[6][8] Prolonged or repeated exposure may cause damage to organs.[6]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | GHS Classification Code | Source |

| Flammable liquid and vapour | H226 | [7] |

| Toxic to aquatic life with long lasting effects | H411 | [9][10] |

| Causes skin irritation | H315 | [7] |

| Causes serious eye irritation | H319 | [7] |

| May be fatal if swallowed and enters airways | H304 | [6][8] |

| May cause respiratory irritation | H335 | [6] |

| May cause drowsiness or dizziness | H336 | [6] |

| May cause genetic defects | H340 | [6][8] |

| May cause cancer | H350 | [6][8] |

| Suspected of damaging fertility or the unborn child | H361 | [6] |

| Causes damage to organs through prolonged or repeated exposure | H372 | [6] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with water or shower. Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[6]

Key Chemical Reactions and Methodologies

This compound undergoes typical reactions of alkyl-substituted aromatic compounds, including oxidation, reduction, and electrophilic aromatic substitution.[11]

Experimental Protocols

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. The following is a generalized protocol for the synthesis of this compound from toluene (B28343) and a propylating agent.

Materials:

-

Toluene

-

1-Chloropropane (B146392) (or other suitable propylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry ether (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.

-

Add anhydrous aluminum chloride to the flask.

-

Add toluene to the dropping funnel.

-

Cool the flask in an ice bath and slowly add the toluene to the aluminum chloride with stirring.

-

In a separate dropping funnel, add 1-chloropropane.

-

Slowly add the 1-chloropropane to the stirred reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to complete the reaction.

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Purify the product by fractional distillation.

The alkyl side chains of this compound can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate

-

Water

-

Sodium bisulfite (NaHSO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, Hirsch funnel, Erlenmeyer flask.

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, add potassium permanganate, sodium carbonate, and water.

-

Gently heat the mixture with stirring until the solids dissolve.

-

Add this compound to the flask.

-

Reflux the mixture with vigorous stirring for approximately 45-60 minutes. The purple color of the permanganate will fade and a brown precipitate of manganese dioxide (MnO₂) will form.[1]

-

After the reflux is complete, cool the reaction mixture slightly.

-

Add a solution of sodium bisulfite dropwise until the purple color of any remaining permanganate disappears.[1]

-

Filter the mixture while hot using a Hirsch funnel to remove the manganese dioxide precipitate. Wash the solid with a small amount of hot water.[1]

-

Cool the filtrate in an ice-water bath.

-

Acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH is approximately 2.[1]

-

A white precipitate of 3-propylbenzoic acid will form.

-

Collect the crystals by vacuum filtration using a Hirsch funnel, wash with a small amount of cold water, and air dry.[1]

GC-MS is a suitable method for the analysis and quantification of volatile organic compounds like this compound.

Materials and Equipment:

-

Sample containing this compound dissolved in a suitable solvent (e.g., hexane).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile organic compounds (e.g., HP-5MS).

-

Helium (carrier gas).

-

Autosampler vials.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

-

Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C).

-

Set the carrier gas (helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Separation and Detection: The components of the sample are separated based on their boiling points and interaction with the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum (e.g., NIST).

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.

-

Spectral Data

Table 3: Spectral Data for this compound

| Data Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Major peaks at m/z: 134 (M+), 105, 91. | [4] |

| ¹H NMR | Spectra available from chemical suppliers and databases. | |

| ¹³C NMR | Spectra available from chemical suppliers and databases. | |

| IR Spectroscopy | Spectra available from chemical suppliers and databases. | [4] |

This guide provides essential information for the safe handling and use of this compound in a research and development context. For more detailed information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Alkylbenzene to Acid - Common Conditions [commonorganicchemistry.com]

- 4. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Question: What is the major product of the following reaction? Propylben.. [askfilo.com]

An In-depth Technical Guide to the Solubility of 1-Methyl-3-propylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-propylbenzene, an aromatic hydrocarbon. This document details its predicted solubility in a range of common organic solvents, based on established chemical principles, and outlines detailed experimental protocols for the quantitative determination of its solubility.

Core Concepts: Solubility of Aromatic Hydrocarbons

This compound (also known as m-propyltoluene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Its structure consists of a benzene (B151609) ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively. As a non-polar compound, its solubility is primarily governed by the principle of "like dissolves like." This principle dictates that non-polar solutes will dissolve readily in non-polar solvents, while they will be poorly soluble in polar solvents.

The presence of the alkyl (methyl and propyl) groups on the benzene ring makes this compound a non-polar molecule. Therefore, it is expected to be readily soluble in or miscible with a wide range of non-polar and weakly polar organic solvents. Conversely, it is practically insoluble in highly polar solvents like water.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its solubility behavior can be reliably predicted based on its chemical structure and the polarity of the solvent. The following table summarizes the expected qualitative and predicted quantitative solubility of this compound in selected organic solvents at standard temperature and pressure (25 °C, 1 atm).

| Organic Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Hexane | C₆H₁₄ | Non-polar | Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Weakly polar | Miscible |

| Acetone | (CH₃)₂CO | Polar aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar protic | Soluble |

| Methanol | CH₃OH | Polar protic | Moderately Soluble |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single homogeneous phase. For compounds listed as "Soluble" or "Moderately Soluble," quantitative determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in a specific organic solvent, a well-defined experimental protocol is essential. The following sections detail two common and reliable methods: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g readability)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight caps

-

Pipettes and volumetric flasks

-

Oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial indicates a saturated solution.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. The filter should be compatible with the organic solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The boiling point of this compound is approximately 181-183 °C.[1]

-

Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-